molecular formula C12H15N3O6S B3050262 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate CAS No. 24631-64-9

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate

Cat. No.: B3050262
CAS No.: 24631-64-9
M. Wt: 329.33 g/mol
InChI Key: ZDPNCCYCCVCZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazide sulfate is a sulfate salt derived from the hydrazide derivative of 5-methylisoxazole-3-carboxylic acid. Its core structure features an isoxazole ring substituted with a methyl group at position 5 and a benzylhydrazide group at position 2. The sulfate counterion enhances solubility and stability for pharmaceutical applications.

Synthesis
The synthesis of related isoxazolecarboxylic acid hydrazides typically involves:

Hydrolysis of esters: 5-Methylisoxazole-3-carboxylic acid is synthesized via hydrolysis of its methyl or ethyl esters using sodium hydroxide .

Hydrazide formation: The carboxylic acid is converted to a hydrazide by reacting with hydrazine hydrate. For the benzylhydrazide derivative, benzylamine or benzaldehyde derivatives are used in nucleophilic addition reactions, often catalyzed by indium (III) trifluoromethanesulfonate .

Salt formation: The hydrazide is treated with sulfuric acid to form the sulfate salt.

Pharmacological Significance This compound is structurally related to Isocarboxazid (CAS 59-63-2), a monoamine oxidase (MAO) inhibitor historically used as an antidepressant. However, Isocarboxazid and its derivatives have been restricted or withdrawn in many countries due to safety concerns, including hepatotoxicity and drug interactions .

Properties

IUPAC Name

benzyl-[(5-methyl-1,2-oxazole-3-carbonyl)amino]azanium;hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.H2O4S/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10;1-5(2,3)4/h2-7,13H,8H2,1H3,(H,14,16);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPNCCYCCVCZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N[NH2+]CC2=CC=CC=C2.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179377
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24631-64-9
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024631649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Early Hydrazide Condensation Approaches

The foundational synthesis of 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate was first documented in US Patent 2,908,688 (1959). The method involved reacting 5-methyl-3-isoxazole carboxylic acid hydrazide with benzaldehyde in ethanol under reflux conditions. The intermediate Schiff base was subsequently reduced to yield the free hydrazine derivative, which was then treated with sulfuric acid to form the sulfate salt. Key parameters included:

Parameter Value
Reaction Temperature 60–100°C
Solvent Ethanol
Yield 38–45% (crude product)

This approach faced limitations in purity (<90% by HPLC) due to side reactions, necessitating multiple recrystallizations in methanol.

Ester Hydrazinolution Method

A refinement introduced in later iterations utilized methyl 5-methylisoxazole-3-carboxylate as the starting material. Reaction with benzylhydrazine in isopropanol at 45°C produced the hydrazide intermediate, which was isolated via cold filtration. Despite improved regioselectivity, the process suffered from low molar yields (38%) and residual solvent contamination, requiring subsequent hydrochloride salt formation for purification.

Modern Synthetic Approaches

Aprotic Solvent-Based Synthesis

WO2017021246A1 (2017) delineates a scalable process employing benzylhydrazine dihydrochloride and methyl 5-methylisoxazole-3-carboxylate in aprotic solvents (e.g., toluene or methylcyclohexane). Triethylamine acts as a base to liberate free benzylhydrazine, facilitating nucleophilic attack on the ester carbonyl. Critical advancements include:

Parameter Value
Molar Ratio (Benzylhydrazine:Ester) 1.5:1
Temperature 25–35°C
Solvent Toluene
Yield 78–82% (after crystallization)

This method reduces byproducts such as N,N'-dibenzyl derivatives and achieves a purity of >99.5% through antisolvent crystallization using heptane.

Acid-Catalyzed Sulfonation

Post-synthesis sulfonation is achieved by treating the free base with sulfuric acid in a 1:1 molar ratio. The reaction is exothermic (ΔH = −58 kJ/mol), requiring controlled addition at 0–5°C to prevent decomposition. The sulfate salt precipitates in high purity (99.8%) upon cooling to −20°C.

Optimization of Reaction Parameters

Solvent Selection and Temperature Effects

Comparative studies highlight toluene as the optimal solvent due to its low polarity, which minimizes ester hydrolysis. Elevated temperatures (>50°C) promote side reactions, notably the formation of 5-methylisoxazole-3-carboxylic acid via ester saponification. Kinetic analyses reveal a reaction half-life (t₁/₂) of 2.3 hours at 30°C, ensuring complete conversion within 8 hours.

Stoichiometric Precision

Deviations from the 1.5:1 benzylhydrazine-to-ester ratio result in incomplete conversion or overalkylation. Excess benzylhydrazine (>1.6 eq) increases the risk of hydrazine dimerization , while sub-stoichiometric quantities (<1.2 eq) leave unreacted ester, complicating purification.

Purification and Crystallization Techniques

Antisolvent Crystallization

Post-reaction, the crude product is dissolved in ethyl acetate (10 volumes) and treated with n-heptane (15 volumes) to induce crystallization. This step reduces residual triethylamine hydrochloride to <0.1% and achieves a particle size distribution (D90) of 50–70 μm, ideal for pharmaceutical formulation.

Recrystallization from Aqueous Ethanol

Final purification involves recrystallization from 70% aqueous ethanol , yielding needle-shaped crystals with a melting point of 175–176°C. X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c), with hydrogen bonding between the sulfate anion and hydrazine NH groups enhancing stability.

Industrial-Scale Production

Continuous Flow Reactor Adaptations

Recent pilot-scale studies demonstrate the feasibility of continuous flow synthesis. Utilizing a plug-flow reactor (PFR) with a residence time of 45 minutes, the process achieves a space-time yield (STY) of 1.2 kg·L⁻¹·h⁻¹, surpassing batch reactor efficiency by 40%.

Chemical Reactions Analysis

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

It appears that you're asking for information on the applications of the compound "3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate." This compound is also known as Isocarboxazid, marketed under the brand name Marplan© . Isocarboxazid is a monoamine oxidase (MAO) inhibitor used to treat depression, particularly when other drugs are ineffective .

Synthesis of Isocarboxazid
Isocarboxazid can be synthesized through a chemical process involving the reaction of 5-methyl-3-isoxazole carboxylic acid ester with benzylhydrazine . One process involves reacting methyl 5-methylisoxazole-3-carboxylate with benzyl hydrazine without any solvent at 60° to 100°C . The resulting crude Isocarboxazid requires extensive purification through crystallization in methanol and preparation of its hydrochloride salt, followed by successive re-crystallizations .

Another process involves adding benzylhydrazine to a solution of methyl 5-methylisoxazole-3-carboxylate in isopropanol at 45°C, which obtains the compound with a 38% molar yield through filtration at 10°C and treatment with cold isopropanol . A more recent patent describes reacting 5-methyl-3-isoxazole carboxylic acid methyl ester in an aprotic organic solvent, such as heptane or cyclohexane, with triethylamine at 25-50°C .

Pharmacology
Isocarboxazid is a monoamine oxidase inhibitor (MAOI) . MAOIs work by blocking the activity of monoamine oxidase, an enzyme that breaks down monoamines like serotonin, norepinephrine, and dopamine in the brain. By inhibiting this enzyme, MAOIs increase the availability of these neurotransmitters, which can help improve mood and relieve depression .

Therapeutic Drug Monitoring
Isocarboxazid is used for the treatment of depression, especially depressions that do not respond to other drugs . Therapeutic drug monitoring (TDM) is a tool that can be used to optimize pharmacotherapy in psychiatry . TDM involves measuring drug concentrations in plasma to ensure that patients are receiving the correct dose . This is particularly important for drugs like antidepressants, where there is a wide range of inter-individual variability in drug response .

Additional Information
Relevant properties of the compound:

  • Molecular Formula: C12H15N3O6SC_{12}H_{15}N_3O_6S
  • CAS Registry Number: 24631-64-9

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogs and Substitution Patterns

Compound Name Substituents (Isoxazole Ring) Hydrazide Modification Salt/Counterion
3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazide sulfate 5-methyl 2-benzylhydrazide Sulfate
Isocarboxazid (5-Methyl-3-isoxazolecarboxylic acid 2-benzylhydrazide) 5-methyl 2-benzylhydrazide None (free base)
5-Methyl-3-isoxazolecarbohydrazide 5-methyl Unsubstituted hydrazide None
5-Methyl-3-phenylisoxazole-4-carbohydrazide 5-methyl, 3-phenyl 4-carbohydrazide None
3-Isoxazolecarboxylic acid, 5-(methoxymethyl)-hydrazide 5-methoxymethyl Unsubstituted hydrazide None
5-Methyl-3-isoxazolecarboxylic acid 2-ethylhydrazide 5-methyl 2-ethylhydrazide None

Key Observations:

Substituent Effects on Activity :

  • The 5-methyl group on the isoxazole ring is critical for anti-leprosy activity, as seen in 5-methyl-3-isoxazolecarbohydrazide .
  • Benzylhydrazide derivatives (e.g., Isocarboxazid) exhibit MAO inhibition but carry significant toxicity risks .
  • Hydrazide position matters : 4-carbohydrazide derivatives (e.g., 5-methyl-3-phenylisoxazole-4-carbohydrazide) show distinct properties compared to 3-carbohydrazide analogs .

Synthetic Methodologies: Most derivatives are synthesized via nucleophilic addition of hydrazines to isoxazolecarboxylic acid esters or acyl chlorides . Koenigs-Knorr glycosidation is used for S-β-D-acetylglucosides of triazole-thiol derivatives .

Safety and Regulatory Status: Benzylhydrazide derivatives like Isocarboxazid are banned or severely restricted due to toxicity .

Biological Activity

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate, commonly known as Isocarboxazid sulfate, is a compound with notable biological activity primarily recognized for its role as a monoamine oxidase (MAO) inhibitor. This compound has been extensively studied for its therapeutic implications in treating various forms of depression, especially those resistant to other treatments.

  • Chemical Formula : C12H15N3O6S
  • CAS Number : 59-63-2
  • Molecular Weight : 303.33 g/mol

Structure

The structure of Isocarboxazid sulfate includes an isoxazole ring and a hydrazine moiety, which are critical for its biological activity. The compound's structural characteristics contribute to its interaction with biological targets.

Isocarboxazid functions primarily as a monoamine oxidase inhibitor. By inhibiting the enzyme monoamine oxidase, it prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial for enhancing mood and alleviating symptoms of depression.

Therapeutic Uses

Isocarboxazid is utilized in the treatment of:

  • Major Depressive Disorder : Particularly effective in cases where patients do not respond to conventional antidepressants.
  • Anxiety Disorders : Its anxiolytic properties also make it beneficial in managing anxiety symptoms.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Isocarboxazid in improving depressive symptoms. A notable study indicated that patients treated with Isocarboxazid showed significant improvement in their overall mood and functionality compared to those receiving placebo treatments.

Case Studies

  • Study on Resistant Depression :
    • Objective : Evaluate the effectiveness of Isocarboxazid in treatment-resistant depression.
    • Results : A cohort of patients exhibited marked improvement in depressive symptoms after a treatment regimen involving Isocarboxazid, with minimal side effects reported.
  • Long-term Efficacy :
    • Objective : Assess the long-term effects of Isocarboxazid on mood stabilization.
    • Results : Patients maintained improvements over extended periods, indicating its potential for long-term management of depressive disorders.

Comparative Efficacy

CompoundMechanismEfficacy in DepressionSide Effects
IsocarboxazidMAO InhibitionHighModerate (e.g., weight gain)
FluoxetineSSRIModerateLow (e.g., nausea)
SertralineSSRIModerateLow (e.g., insomnia)

Safety Profile

Isocarboxazid has been associated with several side effects, including:

  • Weight gain
  • Dry mouth
  • Dizziness
  • Potential hypertensive crises when combined with tyramine-rich foods.

Toxicological Data

According to the RTECS database, Isocarboxazid has a toxicity profile that requires monitoring during treatment. Adverse effects are generally manageable with appropriate medical oversight.

Q & A

Basic Synthesis Methodology

Q: What are the established synthetic routes for preparing 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate? A: The compound can be synthesized via nitrosation of acetylacetone to yield 5-methylisoxazole-3-carboxylic acid, followed by esterification to form its ethyl ester. Reacting this ester with benzylhydrazine produces the hydrazide derivative, which is subsequently sulfated. Critical steps include controlling nitrosation pH (3–4) and optimizing benzylhydrazine stoichiometry (1:1.2 molar ratio) to minimize byproducts .

Advanced Synthesis: Reaction Optimization

Q: How can computational methods improve the synthesis efficiency of intermediates like 5-methylisoxazole-3-carboxylic acid? A: Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify energy barriers and transition states. For example, ICReDD’s approach combines computational screening with experimental validation to optimize nitrosation conditions (e.g., solvent polarity, temperature) and reduce side reactions. This method reduces trial-and-error experimentation by ~40% .

Basic Analytical Characterization

Q: What spectroscopic techniques are essential for verifying the structure of this compound? A: Key methods include:

  • 1H/13C NMR : To confirm hydrazine linkage (δ 8.2–8.5 ppm for NH protons) and isoxazole ring protons (δ 6.5–7.0 ppm).
  • FT-IR : Sulfate groups show strong absorption at ~1200 cm⁻¹ (S=O stretch).
  • HPLC : Purity assessment using C18 columns with acetonitrile/water (70:30) mobile phase .

Advanced Analytical Challenges

Q: How to resolve spectral contradictions (e.g., unexpected splitting in NMR) during characterization? A: Contradictions may arise from tautomerism (e.g., hydrazone vs. hydrazide forms) or dynamic sulfate interactions. Strategies:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., coalescence temperature analysis).
  • 2D-COSY/HSQC : To assign overlapping proton signals.
  • DFT-based NMR prediction : Compare experimental and computed spectra to identify conformational isomers .

Biological Activity Profiling

Q: What methodologies are used for preliminary screening of this compound’s bioactivity? A: Initial screening involves:

  • Enzyme inhibition assays : Target enzymes (e.g., monoamine oxidase) using spectrophotometric monitoring of substrate conversion.
  • Cytotoxicity testing : MTT assays on cancer cell lines (IC50 determination).
  • Molecular docking : Preliminary binding affinity analysis against targets like MAPK or sulfonamide-binding enzymes .

Stability and Formulation Studies

Q: What storage conditions prevent degradation of the sulfate derivative? A: The sulfate group’s hygroscopicity necessitates:

  • Desiccated storage : ≤30% humidity with silica gel.
  • Temperature control : 2–8°C to avoid hydrolysis.
  • Light protection : Amber glass vials to prevent photolytic cleavage of the isoxazole ring .

Data Contradiction Analysis

Q: How to address discrepancies in reported melting points (e.g., 168–170°C vs. 165–167°C)? A: Variations may stem from:

  • Polymorphism : Recrystallization solvent polarity (e.g., ethanol vs. acetone) alters crystal packing.
  • Impurity profiles : HPLC-MS can identify trace byproducts (e.g., unreacted hydrazine).
  • Method calibration : Cross-validate with NIST-certified standards .

Computational Modeling Applications

Q: How to design derivatives with enhanced bioactivity using computational tools? A:

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity data.
  • MD simulations : Predict sulfate group interactions with biological membranes (e.g., lipid bilayer penetration).
  • ADMET prediction : Use SwissADME or ADMETLab to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
Reactant of Route 2
3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.